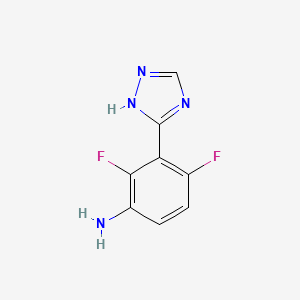

2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline

Description

2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a fluorinated aromatic amine with a triazole ring

Properties

Molecular Formula |

C8H6F2N4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

2,4-difluoro-3-(1H-1,2,4-triazol-5-yl)aniline |

InChI |

InChI=1S/C8H6F2N4/c9-4-1-2-5(11)7(10)6(4)8-12-3-13-14-8/h1-3H,11H2,(H,12,13,14) |

InChI Key |

RYJLXNXQPHPWNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C2=NC=NN2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline typically involves the introduction of the triazole ring onto a difluoroaniline scaffold. One common method involves the reaction of 2,4-difluoroaniline with a triazole precursor under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure the proper formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the aromatic system.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

Fluconazole: A triazole antifungal agent with a similar structure.

Voriconazole: Another triazole antifungal with enhanced activity.

Efinaconazole: A topical antifungal agent with a triazole ring.

Uniqueness

2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a triazole ring makes it a versatile compound with a wide range of applications in various fields.

Biological Activity

2,4-Difluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique structure and biological activity. With the molecular formula C8H6F2N4, it features a difluorinated aniline moiety and a triazole substituent, which contribute to its pharmacological properties. This article delves into the biological activities of this compound, particularly focusing on its antifungal and antibacterial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H6F2N4 |

| Molecular Weight | 196.15 g/mol |

| Appearance | Off-white crystalline solid |

| Melting Point | 120-125 °C |

The presence of fluorine atoms at the 2 and 4 positions of the aniline ring enhances its lipophilicity and bioavailability, which are crucial for its biological efficacy.

Antifungal Activity

The primary biological activity associated with this compound is its antifungal properties. Compounds containing triazole rings are known to inhibit cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase (CYP51), essential for fungal sterol biosynthesis. This inhibition leads to increased antifungal activity against various pathogenic fungi.

Case Studies

- Inhibition of Fungal Growth : In vitro studies have demonstrated that this compound exhibits significant antifungal activity against Candida albicans and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antifungal agents like fluconazole.

- Mechanism of Action : Molecular docking studies reveal that the triazole ring forms hydrogen bonds and π–π interactions with active sites on enzymes involved in fungal metabolism. This interaction is crucial for its mechanism of action against fungal pathogens.

Antibacterial Activity

While the antifungal properties are well-documented, there is emerging evidence regarding the antibacterial activity of this compound.

Research Findings

Research indicates that derivatives of triazole compounds exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically:

- Gram-positive Bacteria : The compound has shown notable activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Preliminary tests indicate moderate activity against Escherichia coli and Pseudomonas aeruginosa .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.